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Compound of Interest

Compound Name: Lurasidone-d8

Cat. No.: B3338779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lurasidone-d8, a deuterated analog of the atypical antipsychotic Lurasidone, serves as a

critical internal standard for pharmacokinetic and metabolic studies. This guide provides a

comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and

an exploration of the signaling pathways associated with the pharmacologically active parent

compound, Lurasidone. All quantitative data are presented in structured tables, and key

experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical Properties of Lurasidone-d8
Lurasidone-d8 is a stable, isotopically labeled form of Lurasidone, where eight hydrogen

atoms on the piperazine ring have been replaced by deuterium. This substitution provides a

distinct mass signature, making it an ideal internal standard for mass spectrometry-based

quantification of Lurasidone in biological matrices.

Table 1: General Chemical Properties of Lurasidone-d8
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Property Value

Chemical Name

(3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-

benzisothiazol-3-yl)-1-piperazinyl-

d8]methyl]cyclohexyl]methyl]hexahydro-4,7-

methano-1H-isoindole-1,3(2H)-dione

CAS Number 1132654-54-6[1]

Molecular Formula C₂₈H₂₈D₈N₄O₂S

Molecular Weight 500.7 g/mol

Appearance Solid

Storage Temperature -20°C

Stability ≥ 4 years

Primary Use Internal standard for Lurasidone quantification

Table 2: Solubility of Lurasidone-d8

Solvent Solubility

DMF 30 mg/mL

DMSO 30 mg/mL

Ethanol 30 mg/mL

Synthesis of Lurasidone-d8
The synthesis of Lurasidone-d8 involves a multi-step process that culminates in the coupling

of key intermediates. While a specific, detailed protocol for Lurasidone-d8 is not readily

available in peer-reviewed literature, a plausible synthetic route can be constructed based on

the established synthesis of Lurasidone and the preparation of deuterated piperazine

derivatives. The key step is the incorporation of the deuterated piperazine moiety.

Plausible Synthetic Scheme
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The overall synthesis can be envisioned as a convergent process involving three main building

blocks:

(1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane: The chiral cyclohexane backbone.

3-(Piperazin-1-yl-d8)benzo[d]isothiazole: The deuterated heterocyclic amine.

(3aR,4S,7R,7aS)-Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione: The imide moiety.

The synthesis workflow can be visualized as follows:

Starting Materials

Key Intermediates

Final Product

Piperazine-d8

3-(Piperazin-1-yl-d8)benzo[d]isothiazole3-Chlorobenzo[d]isothiazole

(1R,2R)-Cyclohexane-1,2-diyldimethanol (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane

Mesyl Chloride

(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisoindole-1,3(2H)-dione

(3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium-d8] methanesulfonate

Lurasidone-d8

Click to download full resolution via product page

Plausible synthetic workflow for Lurasidone-d8.
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Experimental Protocols
Step 1: Synthesis of 3-(Piperazin-1-yl-d8)benzo[d]isothiazole

This intermediate is prepared by the reaction of 3-chlorobenzo[d]isothiazole with piperazine-d8.

Materials: 3-chlorobenzo[d]isothiazole, piperazine-d8, ethanol.

Procedure:

To a solution of 3-chlorobenzo[d]isothiazole (1.0 eq) in ethanol, add piperazine-d8 (1.2

eq).

Heat the reaction mixture at 80°C for 36 hours.[2]

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Upon completion, concentrate the reaction mixture under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water.

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-(piperazin-

1-yl-d8)benzo[d]isothiazole.[2]

Step 2: Synthesis of (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane

This chiral intermediate is prepared from (1R,2R)-cyclohexane-1,2-diyldimethanol.

Materials: (1R,2R)-cyclohexane-1,2-diyldimethanol, mesyl chloride, triethylamine, methyl

isobutyl ketone.

Procedure:

Dissolve (1R,2R)-cyclohexane-1,2-diyldimethanol (1.0 eq) in methyl isobutyl ketone.

Cool the solution to 0-5°C.

Add triethylamine (2.0-3.0 eq) to the solution.
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Slowly add mesyl chloride (2.0-2.2 eq) while maintaining the temperature between 0-5°C.

Stir the reaction mixture at this temperature for a few hours until the reaction is complete

(monitored by TLC or HPLC).

Work up the reaction by adding water and separating the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to

obtain the desired product.

Step 3: Synthesis of (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-

piperazinium-d8] methanesulfonate

Materials: (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, 3-(piperazin-1-yl-

d8)benzo[d]isothiazole, toluene.

Procedure:

React (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane with 3-(piperazin-1-yl-

d8)benzo[d]isothiazole in an organic solvent such as toluene.[3]

Step 4: Synthesis of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisoindole-1,3(2H)-dione

This imide can be prepared from the corresponding anhydride.

Materials: (3aR,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione,

ammonium acetate.

Procedure:

Heat a mixture of the anhydride and ammonium acetate to the melting temperature of the

mass until the anhydride is completely dissolved.

The reaction can be monitored by gas chromatography (GC).

The resulting imide is then hydrogenated, for example using a palladium on carbon

catalyst, to yield the saturated dione.
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Step 5: Final Assembly of Lurasidone-d8

The final step involves the coupling of the spiro-piperazinium salt with the hexahydro-

methanoisoindole-dione.

Materials: (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-

piperazinium-d8] methanesulfonate, (3aR,4S,7R,7aS)-hexahydro-4,7-methanoisoindole-

1,3(2H)-dione, potassium carbonate, toluene.

Procedure:

Suspend the spiro-piperazinium salt and the hexahydro-methanoisoindole-dione in

toluene.

Add potassium carbonate as a base.

Heat the suspension at approximately 105°C for about 15 hours, monitoring the reaction

by UPLC.[3][4]

After completion, cool the mixture and wash with water.

Separate the organic layer, concentrate it, and purify the crude product by recrystallization

or chromatography to obtain Lurasidone-d8.

Analytical Characterization
As an internal standard, the purity and isotopic enrichment of Lurasidone-d8 are critical.

These are typically confirmed by mass spectrometry and NMR spectroscopy.

Table 3: Anticipated Analytical Data for Lurasidone-d8
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Technique Expected Data

Mass Spectrometry (ESI-MS)
[M+H]⁺ at m/z ≈ 501.3, confirming the

incorporation of eight deuterium atoms.

¹H NMR

The proton signals corresponding to the

piperazine ring will be absent or significantly

reduced. Other proton signals should be

consistent with the Lurasidone structure.

¹³C NMR
The carbon signals of the deuterated piperazine

ring may show splitting due to C-D coupling.

Purity (HPLC) Typically >98%

Deuterium Incorporation ≥99%

Signaling Pathways of Lurasidone
Lurasidone exerts its antipsychotic and mood-stabilizing effects through its interaction with a

variety of neurotransmitter receptors. It is a potent antagonist at dopamine D₂, serotonin 5-

HT₂ₐ, and 5-HT₇ receptors, and a partial agonist at the 5-HT₁ₐ receptor.[5][6][7]

Dopamine D₂ Receptor Antagonism
Lurasidone's antagonism of D₂ receptors in the mesolimbic pathway is thought to be a primary

mechanism for its efficacy against the positive symptoms of schizophrenia.
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Lurasidone's antagonistic effect on the D₂ receptor pathway.
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Serotonin 5-HT₂ₐ Receptor Antagonism
Antagonism of 5-HT₂ₐ receptors is a common feature of atypical antipsychotics and is believed

to contribute to a lower risk of extrapyramidal side effects and potential benefits for negative

symptoms and cognition.

Lurasidone's antagonism of the 5-HT₂ₐ receptor pathway.

Serotonin 5-HT₇ Receptor Antagonism
Lurasidone's high affinity for and antagonism of 5-HT₇ receptors may contribute to its pro-

cognitive and antidepressant effects.[6]

Lurasidone's antagonism of the 5-HT₇ receptor pathway.

Serotonin 5-HT₁ₐ Receptor Partial Agonism
The partial agonism at 5-HT₁ₐ autoreceptors can lead to an increase in serotonin release in

certain brain regions, which is thought to contribute to the antidepressant and anxiolytic effects

of Lurasidone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Lurasidone-d8:
Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3338779#lurasidone-d8-chemical-properties-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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